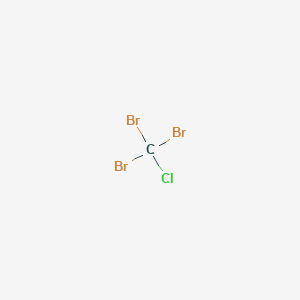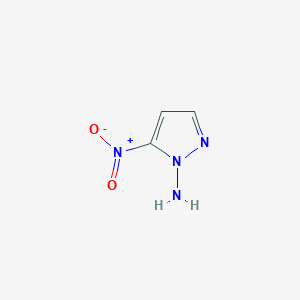![molecular formula C10H11Cl2N B121609 3-[(2,6-Dichlorophenyl)methyl]azetidine CAS No. 937621-77-7](/img/structure/B121609.png)
3-[(2,6-Dichlorophenyl)methyl]azetidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2,6-Dichlorophenyl)methyl]azetidine is a chemical compound with the molecular formula C10H11Cl2N . It has a molecular weight of 216.1 g/mol . This product is not intended for human or veterinary use, but for research purposes only.
Molecular Structure Analysis
The molecular structure of 3-[(2,6-Dichlorophenyl)methyl]azetidine consists of a three-membered azetidine ring with a 2,6-dichlorophenylmethyl group attached . The exact structure would require more detailed spectroscopic data for a comprehensive analysis.Physical And Chemical Properties Analysis
The physical and chemical properties of 3-[(2,6-Dichlorophenyl)methyl]azetidine include a molecular formula of C10H11Cl2N and a molecular weight of 216.1 g/mol . More specific properties such as melting point, boiling point, and density were not found in the available resources.Scientific Research Applications
Medicine
In the field of medicine, this compound is primarily used for proteomics research . Proteomics is the large-scale study of proteins, particularly their structures and functions. This compound could be involved in the synthesis of new drugs or the study of protein interactions within the human body.
Materials Science
In materials science, such compounds can be integral in creating new materials with specific desired properties. They might be used to modify polymers or create novel coatings that can protect materials from environmental damage or improve their durability .
Environmental Science
The applications in environmental science could involve the study of pollutant degradation or the development of chemical sensors for environmental monitoring. The compound’s reactivity with various pollutants could be pivotal in understanding and mitigating environmental contamination .
Biochemistry
In biochemistry, 3-[(2,6-Dichlorophenyl)methyl]azetidine could be used to study enzyme-catalyzed reactions or metabolic pathways . It may act as an inhibitor or activator for certain biochemical reactions, providing insights into the complex chemical processes of living organisms .
Pharmacology
This compound has potential applications in pharmacology, particularly in the synthesis of pharmaceuticals . It could be a key intermediate in the creation of new therapeutic drugs aimed at treating various diseases by targeting specific proteins or enzymes within the body .
Chemical Engineering
In chemical engineering, it might be used in the process of chemical synthesis and process optimization . Its properties could influence the development of more efficient industrial processes for producing chemicals on a large scale .
Analytical Chemistry
Lastly, in analytical chemistry, 3-[(2,6-Dichlorophenyl)methyl]azetidine could be used in the development of analytical methods for detecting and quantifying chemical substances. It may serve as a standard or reagent in chromatography, spectrometry, or other analytical techniques .
Mechanism of Action
properties
IUPAC Name |
3-[(2,6-dichlorophenyl)methyl]azetidine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11Cl2N/c11-9-2-1-3-10(12)8(9)4-7-5-13-6-7/h1-3,7,13H,4-6H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBXBJFQQDWTBIH-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1)CC2=C(C=CC=C2Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl2N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60588374 |
Source


|
| Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.10 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
937621-77-7 |
Source


|
| Record name | 3-[(2,6-Dichlorophenyl)methyl]azetidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60588374 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[3,3-Bis(diethoxyphosphoryl)propoxy]oxane](/img/structure/B121533.png)

![N-[2-(5-acetamido-1,2,4-trihydroxy-6-oxohexan-3-yl)oxy-5-[3,5-dihydroxy-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-4-hydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B121540.png)
![Ethyl 1,5-dithiaspiro[5.5]undecane-9-carboxylate](/img/structure/B121541.png)





![3-[(4-Chlorophenyl)methyl]azetidine](/img/structure/B121559.png)